molecular formula C21H18N4O6S B2824209 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111993-14-6

6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2824209
CAS No.: 1111993-14-6
M. Wt: 454.46
InChI Key: MJDIAUXEAYHLFR-UHFFFAOYSA-N
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Description

The compound 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a heterocyclic molecule featuring a quinazolin-8-one core fused with a [1,3]dioxolo ring. Key structural elements include:

  • Quinazolinone backbone: A bicyclic system known for pharmacological relevance, particularly in anticancer and antimicrobial agents.
  • 1,2,4-Oxadiazole substituent: A heterocyclic ring linked via a methylsulfanyl bridge to the quinazolinone core.
  • [1,3]Dioxolo group: A methylenedioxy ring fused to the quinazolinone, contributing to metabolic stability and electronic effects.

Properties

IUPAC Name

6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O6S/c1-25-20(26)14-7-16-17(30-10-29-16)8-15(14)22-21(25)32-9-18-23-19(24-31-18)11-4-12(27-2)6-13(5-11)28-3/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDIAUXEAYHLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the thioether linkage, and the attachment of the trimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: It may have therapeutic potential as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring and the thioether linkage may play a crucial role in binding to these targets, leading to inhibition or activation of specific biological pathways. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (8)

  • Core: Triazoloquinazoline instead of oxadiazole-fused quinazolinone.
  • Substituents : A cinnamoyl group at position 6, which may enhance binding to hydrophobic enzyme pockets compared to the dimethoxyphenyl-oxadiazole group in the target compound .

6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

  • Core : Triazolothiadiazine system, differing in heterocyclic arrangement but retaining fused nitrogen-rich rings.
  • Substituents : A dichlorophenyl group and pyrazole ring, offering distinct electronic and steric profiles compared to the target compound’s dimethoxyphenyl and dioxolo groups .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

>c<>
Compound Molecular Weight (g/mol) logP<sup>a</sup> Solubility (mg/mL) Pharmacokinetic Notes
Target Compound ~525<sup>b</sup> 3.2<sup>c</sup> <0.1High lipophilicity; likely CYP3A4 substrate
6-Cinnamoyl-triazoloquinazolinone (8) 379 2.8 0.5 Moderate permeability; shorter half-life
Triazolothiadiazine () 452 2.5 1.2 Improved solubility vs. target compound
Celecoxib (Reference) 381 3.0 0.05 Comparable logP but lower solubility

<sup>a</sup> Predicted using SwissADME .
<sup>b</sup> Estimated based on structural formula.
<sup>c</sup> Inferred from dimethoxyphenyl and dioxolo groups.

  • Lipophilicity: The target compound’s logP (3.2) exceeds that of triazolothiadiazine (2.5), attributed to its dimethoxyphenyl and methylsulfanyl groups.
  • Solubility : The dioxolo group may reduce solubility compared to cinnamoyl-substituted analogs (e.g., compound 8), necessitating formulation optimization.

Pharmacological Potential

While pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Triazoloquinazolines : Exhibit anticancer activity via kinase inhibition .
  • Triazolothiadiazines : Show anti-inflammatory properties comparable to celecoxib, a COX-2 inhibitor .

Biological Activity

The compound 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that integrates several functional groups known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3SC_{23}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 434.51 g/mol. The structure features a 1,2,4-oxadiazole ring and a quinazolinone moiety, which are often associated with various biological activities including anticancer and antimicrobial effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Compounds similar to the target compound exhibited significant cytotoxic effects, with some showing higher potency than standard chemotherapeutics like vinblastine .
CompoundCell LineIC50 (μM)
6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanylMCF-718.17
Other derivativesMCF-7Varies

Antimicrobial Activity

Research has also indicated that compounds containing oxadiazole and quinazolinone structures exhibit notable antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. For example:

  • Benzothiazole derivatives were reported to have good antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol .

The proposed mechanisms for the biological activities of oxadiazole derivatives include:

  • Inhibition of DNA Synthesis : Many derivatives interfere with nucleic acid synthesis in cancer cells.
  • Modulation of Enzyme Activity : Certain compounds may act as enzyme inhibitors affecting metabolic pathways crucial for cell survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study involving a series of oxadiazole derivatives demonstrated that modifications in the substituents significantly affected their cytotoxicity against various cancer cell lines. The specific compound under consideration showed enhanced activity due to its unique structural features which facilitated better interaction with target proteins involved in cell proliferation .
  • Case Study on Antimicrobial Efficacy :
    • In another investigation focusing on antimicrobial properties, a derivative similar to the target compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones compared to control groups .

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